molecular formula C15H20O3 B8704748 Ethyl 1-benzyloxymethylcyclobutanecarboxylate

Ethyl 1-benzyloxymethylcyclobutanecarboxylate

Cat. No. B8704748
M. Wt: 248.32 g/mol
InChI Key: PMMNENLTATYWMN-UHFFFAOYSA-N
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Patent
US04847306

Procedure details

A mixture of ethyl 1-benzyloxymethylcyclobutanecarboxylate (6.57 g, 26.5 mmol), 10% palladium on carbon (0.4 g) and ethanol (100 ml) was hydrogenated on a Parr Shaker for 4 hours. The catalyst was removed by filtration. The filtrate was evaporated in vacuo to leave the desired product as a colorless oil: NMR (CDCl3) δ32 1.26 (3H, t, J=7 Hz), 1.8~2.6 (6H, m), 2.61 (H, s), 3.78 (2H, s), 4.15 (2H, q, J=7 Hz).
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:13][CH2:12][CH2:11]1)C1C=CC=CC=1>[Pd].C(O)C>[OH:8][CH2:9][C:10]1([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
6.57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1(CCC1)C(=O)OCC
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.